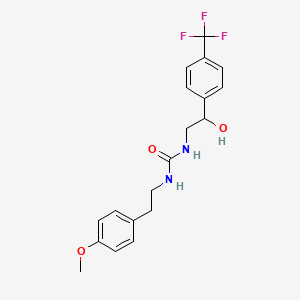

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea

Description

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea is a urea derivative featuring a hydroxyethyl backbone substituted with a 4-(trifluoromethyl)phenyl group and a 4-methoxyphenethyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyethyl and methoxyphenethyl groups contribute to hydrogen bonding and solubility .

Properties

IUPAC Name |

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O3/c1-27-16-8-2-13(3-9-16)10-11-23-18(26)24-12-17(25)14-4-6-15(7-5-14)19(20,21)22/h2-9,17,25H,10-12H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPTZMGYPWNACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly those involved in cellular signaling and metabolic pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with target proteins.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.78 |

| HCT-116 (Colon Cancer) | 0.92 |

| A549 (Lung Cancer) | 1.05 |

These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 and caspase-7 activity in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis with MIC values ranging from 0.5 to 2.0 µg/mL . This suggests a promising avenue for further development in treating resistant infections.

Case Studies

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in a xenograft model using MCF-7 cells. Treatment with the compound resulted in a significant reduction in tumor volume compared to controls, indicating its potential as an effective therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Testing

In another study, the compound was subjected to antimicrobial testing against Mycobacterium tuberculosis. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting that it could serve as a lead compound for developing new anti-tuberculosis drugs .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal that it exhibits low toxicity profiles at therapeutic doses, making it a candidate for further clinical development .

Comparison with Similar Compounds

Table 1: Comparison of Key Urea Derivatives

Key Observations:

Trifluoromethyl vs. Halogen Substituents: The target compound’s 4-CF₃ group offers superior metabolic stability compared to chloro or fluoro substituents (e.g., ’s 4-Cl-3-CF₃-phenyl derivative) due to reduced susceptibility to oxidative degradation .

Hydroxyethyl vs. Alkyl/Aromatic Backbones: The hydroxyethyl group in the target compound improves aqueous solubility compared to purely aromatic backbones (e.g., ’s pyrrole-carbonylphenyl derivative) . However, derivatives like M64 () achieve higher solubility via morpholino and pyridinyl groups, suggesting trade-offs between hydrophilicity and steric bulk .

Methoxy vs. Other Polar Groups :

- The 4-methoxyphenethyl group balances lipophilicity and solubility, whereas analogues with hydroxyl groups (e.g., ’s 4-hydroxyphenyl) may exhibit higher polarity but lower membrane permeability .

Pharmacological and Physicochemical Properties

- However, excessive lipophilicity (e.g., ’s diazirinyl-alkyne derivative) may reduce solubility, necessitating formulation optimization .

Binding Affinity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.